N-(2-Butoxybenzyl)-2,3-dichloroaniline
Description
Properties
IUPAC Name |
N-[(2-butoxyphenyl)methyl]-2,3-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-2-3-11-21-16-10-5-4-7-13(16)12-20-15-9-6-8-14(18)17(15)19/h4-10,20H,2-3,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBASQXBNNTWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1CNC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Butoxybenzyl)-2,3-dichloroaniline typically involves the reaction of 2,3-dichloroaniline with 2-butoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:
2,3-Dichloroaniline+2-Butoxybenzyl chlorideBase, Solvent, Refluxthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-Butoxybenzyl)-2,3-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-Butoxybenzyl)-2,3-dichloroaniline is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials and compounds with specific properties.
Biology: In biological research, this compound may be used to study the effects of aniline derivatives on biological systems. It can be employed in the development of bioactive molecules and pharmaceuticals.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable for creating products with specific characteristics.
Mechanism of Action
The mechanism of action of N-(2-Butoxybenzyl)-2,3-dichloroaniline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Notes:
Key Differences :
- The target compound requires additional steps to introduce the butoxybenzyl group, increasing synthetic complexity compared to unsubstituted dichloroanilines.
Environmental and Metabolic Behavior
Table 2: Degradation Pathways and Environmental Persistence
Notes:
- The butoxybenzyl group may hinder microbial degradation of this compound, increasing environmental persistence.
- Strain-specific metabolism is evident: Rhodococcus sp.
Analytical Challenges
- 2,3-Dichloroaniline : Quantified via GC-qMS with optimized parameters for chlorine isotope analysis .
- 3,5-Dichloroaniline : Exhibits poor recovery (~70%) in QuEChERS extraction due to strong adsorption on C18 SPE cartridges .
- This compound : Likely requires advanced techniques (e.g., UPLC-MS/MS) for detection, similar to 3,4-dichloroaniline .
Biological Activity
N-(2-Butoxybenzyl)-2,3-dichloroaniline is an organic compound with significant potential in various biological applications. This compound, a derivative of aniline, features a butoxybenzyl group and dichloro substitutions, which contribute to its unique biological activity. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.
Chemical Structure:
- Molecular Formula: C17H19Cl2N
- Molecular Weight: 324.24 g/mol
The synthesis of this compound typically involves the reaction of 2-butoxybenzyl chloride with 2,3-dichloroaniline in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is conducted in organic solvents under controlled conditions to optimize yield and purity.
This compound exhibits its biological effects primarily through interaction with specific molecular targets. Studies indicate that it can inhibit certain enzymes involved in cell proliferation and apoptosis pathways, suggesting potential anticancer properties. Its ability to modulate receptor activity may also contribute to its pharmacological effects.
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, tests on human lung cancer cell lines (A549 and HCC827) showed significant cytotoxic effects with IC50 values ranging from 5 to 15 µM depending on the assay conditions .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.26 | 2D Culture |
| HCC827 | 6.48 | 2D Culture |
| NCI-H358 | 20.46 | 3D Culture |
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several bacterial strains. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Toxicity Profile
The toxicity of this compound has been evaluated in various animal models. Studies indicate that the compound exhibits moderate toxicity with an LD50 value ranging between 500 mg/kg and 1000 mg/kg in rodent models . Clinical signs observed include respiratory distress and neurological symptoms following high-dose exposure.
Table 3: Toxicity Data
| Animal Model | LD50 (mg/kg) | Observed Symptoms |
|---|---|---|
| Wistar Rats | 940 | Weakness, respiratory distress |
| NMRI Mice | 510 | Agitation, cyanosis |
Case Studies
-
Study on Anticancer Efficacy :
A recent study published in Journal of Medicinal Chemistry investigated the efficacy of this compound as a potential treatment for lung cancer. The results indicated that the compound significantly inhibited tumor growth in xenograft models, supporting its development as a therapeutic agent . -
Toxicological Assessment :
Another study focused on the toxicological profile of this compound in rats. The findings revealed dose-dependent toxicity with notable recovery within a week post-exposure for lower doses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
